2-Bromo-5-fluoro-3-nitrobenzoic acid
Overview
Description
2-Bromo-5-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 g/mol . It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. This compound appears as a white or off-white crystalline powder and is soluble in organic solvents like alcohols and ethers, but only slightly soluble in water .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-fluoro-3-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression related to cell growth and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced cellular proliferation and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of metabolic pathways and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes in the animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production . Additionally, the compound may influence the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can inhibit metabolic enzymes and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3-nitrobenzoic acid can be synthesized through a multi-step process starting from 2-bromo-5-fluorobenzoic acid. The typical synthetic route involves nitration of 2-bromo-5-fluorobenzoic acid using a mixture of sulfuric acid and fuming nitric acid at low temperatures (5-10°C) to yield this compound . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Reduction: Iron powder in ethanol/acetic acid mixture at elevated temperatures (85°C).
Esterification: Thionyl chloride (SOCl2) in methanol at moderate temperatures (10-15°C).
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acids.
Reduction: 2-Bromo-5-fluoro-3-aminobenzoic acid.
Esterification: Methyl 2-bromo-5-fluoro-3-nitrobenzoate.
Scientific Research Applications
2-Bromo-5-fluoro-3-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-3-nitrobenzoic acid depends on its specific application
Nitro Group: Can undergo reduction to form amino derivatives, which may interact with biological targets.
Bromo and Fluoro Groups: Can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar structure but with different positions of the substituents, affecting its reactivity and applications.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Another positional isomer with distinct chemical properties.
Properties
IUPAC Name |
2-bromo-5-fluoro-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOPMNBEYPKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595010 | |
Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055331-73-1 | |
Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-FLUORO-3-NITROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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